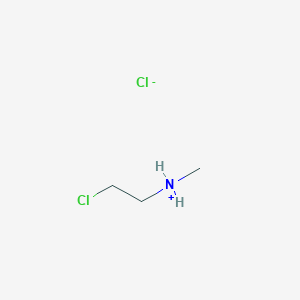

2-chloro-N-methylethanamine hydrochloride

Übersicht

Beschreibung

2-Chloro-N-methylethanamine hydrochloride is a chemical compound that is not directly studied in the provided papers. However, related compounds and their degradation products, such as 2-chloroethyl alkylating intermediates, have been investigated. These studies provide insights into the behavior of chloroethyl groups in various conditions, which could be relevant to understanding the properties and reactions of 2-chloro-N-methylethanamine hydrochloride .

Synthesis Analysis

The synthesis of related compounds involves the degradation of nitrosoureas under physiological conditions, leading to the formation of various degradation products including 2-chloroethanol, which suggests the presence of a 2-chloroethyl alkylating intermediate . This intermediate could potentially be related to the synthesis or degradation pathways of 2-chloro-N-methylethanamine hydrochloride, although the exact synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-chloro-N-methylethanamine hydrochloride has been analyzed using techniques such as gas electron diffraction (GED) and vibrational spectroscopy. For instance, the structural and conformational properties of N-chloro-N-ethylethanamine were studied, revealing the existence of multiple conformers and providing detailed geometric parameters . These methods and findings could be applied to deduce the molecular structure of 2-chloro-N-methylethanamine hydrochloride.

Chemical Reactions Analysis

The chemical reactions of related compounds, such as the degradation of nitrosoureas, involve the formation of a 2-chloroethyl carbonium ion, which acts as an alkylating species . This suggests that 2-chloro-N-methylethanamine hydrochloride could also undergo reactions that involve the formation of alkylating intermediates or ions, potentially leading to various reaction products depending on the environmental conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-chloro-N-methylethanamine hydrochloride, such as 2-chloro-4-methylaniline and 2-chloro-6-methylaniline, have been characterized using FTIR and FT-Raman spectroscopy. These studies provide information on vibrational frequencies and the influence of substituents on the vibrational modes . Although the exact properties of 2-chloro-N-methylethanamine hydrochloride are not provided, similar analytical techniques could be used to determine its physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

Chlorinated Compounds in Environmental Science

Chlorinated compounds like triclosan (TCS) and others have been extensively studied for their occurrence, toxicity, and degradation in the environment. These studies highlight the environmental impact of chlorinated compounds, their persistence, and the risks associated with their widespread use in consumer products. For instance, triclosan, a synthetic antibacterial agent found in various household and personal care products, has been detected in different environmental compartments due to partial elimination in sewage treatment plants. Its presence in the environment raises concerns about toxicity towards aquatic organisms and the potential for forming more toxic and persistent compounds through transformation processes such as chlorination, biological methylation, and photooxidation (Bedoux et al., 2012).

Chlorinated Compounds in Toxicology and Public Health

Research on other chlorinated compounds, such as dichloromethane (methylene chloride), chlorpyrifos, and methyl chloroisothiazolinone/methylisothiazolinone (MCI/MI), focuses on their toxicological effects, potential risks to human health, and mechanisms of action. These studies often aim to assess the risk of exposure to these compounds, especially concerning cancer risk, neurodevelopmental effects, and allergic contact potential. For example, insights from epidemiology into dichloromethane and cancer risk have indicated variable effects on different forms of cancer, with some studies observing associations between exposure and increased risks of specific cancers (Cooper et al., 2011).

Chlorinated Compounds in Agriculture and Industrial Applications

The role of chlorinated compounds in agriculture, such as the use of herbicides and pesticides, is another area of significant research. Studies have examined the mechanisms of lung toxicity, clinical features, and treatment options related to exposure to specific chlorinated compounds like paraquat dichloride, highlighting the need for effective management and treatment strategies to mitigate health risks associated with their use (Dinis-Oliveira et al., 2008).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

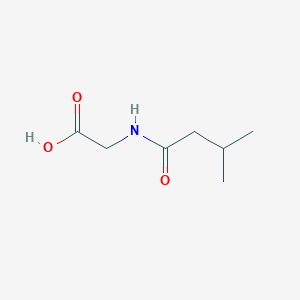

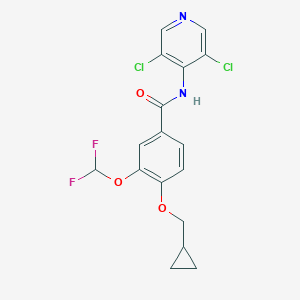

IUPAC Name |

2-chloro-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClN.ClH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSHJLJPYBUBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884087 | |

| Record name | Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-methylethanamine hydrochloride | |

CAS RN |

4535-90-4 | |

| Record name | Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4535-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl(methyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.